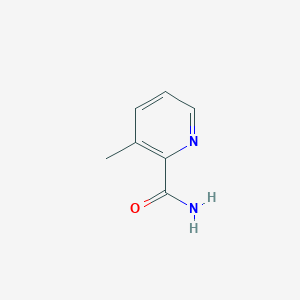

3-Methylpicolinamide

Beschreibung

Nomenclature and Context within Picolinamide (B142947) Chemistry

3-Methylpicolinamide, systematically named 3-methylpyridine-2-carboxamide, is an organic compound belonging to the picolinamide family. Picolinamides are a class of compounds characterized by a pyridine (B92270) ring substituted with a carboxamide group at the 2-position. The defining feature of this compound is the additional methyl group at the 3-position of the pyridine ring.

Table 1: Chemical Identity of this compound

| Property | Value |

| Systematic Name | 3-methylpyridine-2-carboxamide |

| CAS Number | 937648-82-3 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

Relevance of Picolinamide Scaffolds in Medicinal Chemistry and Catalysis

The picolinamide scaffold is a privileged structure in the fields of medicinal chemistry and catalysis due to its unique combination of a rigid aromatic ring and a flexible, coordinating amide group. This arrangement allows picolinamide derivatives to act as effective ligands for various transition metals, which is fundamental to their role in catalysis.

In medicinal chemistry, the picolinamide moiety is found in a number of biologically active compounds. The development of novel N-methylpicolinamide-bearing hybrids is an active area of research for anticancer therapeutics. nih.gov For instance, derivatives of N-methylpicolinamide have been synthesized and evaluated for their potential as antitumor agents, with some compounds showing potent and broad-spectrum anti-proliferative activities against various cancer cell lines. mdpi.commdpi.com The core structure can be modified at various positions to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. mdpi.comnih.gov

In catalysis, picolinamides are widely employed as directing groups in C-H activation reactions. This powerful synthetic strategy allows for the selective functionalization of otherwise unreactive carbon-hydrogen bonds. The nitrogen atom of the pyridine ring and the oxygen atom of the amide group can chelate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization.

Overview of Research Trajectories for this compound

Current research on this compound is primarily focused on its application as a directing group in palladium-catalyzed C-H activation reactions. Studies have shown that the presence of the methyl group at the 3-position can significantly influence the efficiency and selectivity of these transformations.

One notable area of investigation is the palladium-catalyzed sp³ C-H arylation of saturated amines. Research has demonstrated that using this compound as a directing group can lead to highly selective monoarylation on certain substrates, such as bornylamine. google.com In some cases, the use of this compound has been shown to improve the yields of arylated products compared to the unsubstituted picolinamide directing group. ucl.ac.uk This has been observed in the arylation of various amine scaffolds, highlighting the potential of this directing group to enhance the efficiency of C-H functionalization reactions. ucl.ac.uk

While much of the focus is on its role in catalysis, the synthesis of this compound itself is a key area of study. The compound is typically synthesized from its corresponding carboxylic acid, 3-methylpicolinic acid. ucl.ac.ukvulcanchem.com A common method involves the amidation of 3-methylpicolinic acid, which can be achieved through various coupling reagents. One documented synthesis involves the reaction of 3-methylpicolinic acid with an amine in the presence of a coupling agent, affording the desired this compound in good yield. ucl.ac.uk

Table 2: Synthesis of a this compound Derivative

| Reactants | Reagents | Product | Yield |

| Cycloheptylamine, 3-Methylpicolinic acid | EDC·HCl, HOBt, DIPEA, DCM | N-cycloheptyl-3-methylpicolinamide | 84% |

EDC·HCl: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DCM: Dichloromethane. Data sourced from a study on amide directed C(sp3)-H functionalisation of saturated amines. ucl.ac.uk

Beyond its use as a directing group, research into the biological activities of direct derivatives of this compound is an emerging field. While the parent compound's medicinal properties are not extensively documented, the broader family of picolinamides continues to be a source of inspiration for the design of new therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOUQYUFHADEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586360 | |

| Record name | 3-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937648-82-3 | |

| Record name | 3-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 3-Methylpicolinamide Core Structure

The construction of the fundamental this compound framework is a critical first step for further chemical modifications. The primary and most common starting materials for this synthesis are derivatives of 2-picolinic acid.

Routes from 2-Picolinic Acid Derivatives

A prevalent strategy for synthesizing picolinamides involves the activation of a picolinic acid derivative, which is then reacted with an amine.

A widely utilized method for the synthesis of N-methylpicolinamides involves a two-step process starting from a picolinic acid derivative. The initial step is the conversion of the carboxylic acid to a more reactive acid chloride. This is commonly achieved by treating the picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). mdpi.comnih.govgoogle.com For instance, 2-picolinic acid can be reacted with thionyl chloride, often in the presence of a solvent like chlorobenzene (B131634) and with additives like sodium bromide, to yield the corresponding picolinoyl chloride hydrochloride salt. mdpi.com

This reactive intermediate is then subjected to amidation with methylamine (B109427). The acid chloride salt is typically treated with an aqueous or methanolic solution of methylamine to produce the desired N-methylpicolinamide. mdpi.comgoogle.com This reaction is often performed at reduced temperatures (e.g., 0-3°C) to control the reactivity and can result in high yields of the final product. researchgate.net

A similar approach is used for the synthesis of substituted picolinamides. For example, 4-chloro-N-methylpicolinamide is synthesized from 2-picolinic acid by first reacting it with thionyl chloride in tetrahydrofuran (B95107) (THF) with a catalytic amount of dimethylformamide (DMF), followed by reaction with a 40% aqueous solution of methylamine. researchgate.net

The efficiency of the synthesis of picolinamide (B142947) derivatives can be significantly influenced by the reaction conditions. Factors such as solvent, temperature, reaction time, and the nature of the base used can all impact the yield and purity of the final product. rsc.org

For the synthesis of 4-chloro-N-methylpicolinamide, a key intermediate, optimization of the reaction conditions has been explored. The initial chlorination of 2-picolinic acid with thionyl chloride is often carried out at elevated temperatures (e.g., 70°C) for an extended period (e.g., 16 hours) to ensure complete conversion. researchgate.netthieme-connect.com The subsequent amidation with methylamine is typically performed at a controlled low temperature to manage the exothermic nature of the reaction and maximize the yield, which has been reported to be around 95%. researchgate.net

In the synthesis of more complex derivatives, such as those involving nucleophilic aromatic substitution, the choice of base and solvent is critical. For instance, in the reaction of 4-chloro-N-methylpicolinamide with 4-aminophenol, the use of a strong base like potassium tert-butoxide in a polar aprotic solvent like DMF is common. mdpi.com However, alternative conditions using cesium carbonate have also been reported. thieme-connect.com

| Reactants | Reagents and Conditions | Product | Yield |

| 2-Picolinic acid | 1. SOCl₂, NaBr, Chlorobenzene2. Methylamine in Methanol (B129727) | 4-Chloro-N-methylpicolinamide hydrochloride | 58% mdpi.com |

| 2-Picolinic acid | 1. SOCl₂, THF, DMF, 70°C, 16h2. 40% aq. Methylamine, 0-3°C, 4h | 4-Chloro-N-methylpicolinamide | ~95% researchgate.net |

| 4-Chloropicolinoyl chloride | Methylamine in THF and Methanol, 0°C to ambient | 4-Chloro-N-methylpicolinamide | 83% mdpi.com |

| 4-Chloro-N-methylpicolinamide, 4-aminophenol | Potassium tert-butoxide, DMF, 80°C, 6h | 4-(4-Aminophenoxy)-N-methylpicolinamide | Not specified mdpi.com |

| 4-Chloro-N-methylpicolinamide, 4-aminophenol | Cesium carbonate, DMF, 110°C, 2h | 4-(4-Aminophenoxy)-N-methylpicolinamide | Not specified thieme-connect.com |

Conversion to Acid Chloride and Reaction with Methylamine

Preparation of Key Intermediates (e.g., 4-Chloro-N-methylpicolinamide)

The synthesis of key intermediates, such as 4-chloro-N-methylpicolinamide, is a crucial step in the development of more complex picolinamide-based compounds. researchgate.netmdpi.comnih.gov This intermediate serves as a versatile building block for introducing various functionalities at the 4-position of the pyridine (B92270) ring through nucleophilic aromatic substitution reactions.

The preparation of 4-chloro-N-methylpicolinamide typically starts from 2-picolinic acid. researchgate.netthieme-connect.com A common method involves the chlorination of 2-picolinic acid using thionyl chloride. This reaction can be performed in a solvent like anhydrous THF with a catalytic amount of DMF at elevated temperatures. thieme-connect.com The resulting acid chloride is then reacted with methylamine to form the corresponding amide. researchgate.netmdpi.com

An alternative reported procedure involves the reaction of 2-picolinic acid with thionyl chloride in the presence of sodium bromide and chlorobenzene to produce 4-chloropyridine-2-carbonyl chloride hydrochloride. mdpi.com This intermediate is then treated with a methylamine solution in methanol to yield 4-chloro-N-methylpicolinamide. mdpi.com The yield for this two-step process is reported to be around 58%. mdpi.com

Derivatization Strategies of this compound

The picolinamide moiety is a highly effective directing group in transition metal-catalyzed C-H functionalization reactions. This property allows for the selective introduction of aryl groups and other functionalities at specific positions on the molecule.

C-H Arylation Reactions Directed by Picolinamide Moiety

The picolinamide group is a well-established bidentate directing group for the site-selective functionalization of C-H bonds. chim.itnih.gov This directing ability has been exploited in palladium-catalyzed C-H arylation reactions. nih.govbeilstein-journals.org The nitrogen atom of the pyridine ring and the amide oxygen coordinate to the metal center, bringing the catalyst into close proximity to the ortho-C-H bond of a substituent, facilitating its activation and subsequent arylation. chim.itsigmaaldrich.com

This strategy has been successfully applied to the arylation of various substrates. For example, the ortho-C-H bond of benzylpicolinamides can be arylated with aryl iodides using a palladium catalyst. beilstein-journals.org Similarly, this methodology has been used for the γ-C-H arylation of amines. nih.gov The reaction conditions for these transformations often involve a palladium catalyst, such as palladium(II) acetate (B1210297), and may require an oxidant or other additives. beilstein-journals.orgnih.gov

Recent advancements have focused on developing more sustainable and cost-effective methods, such as using cobalt catalysts as an alternative to more expensive noble metals. chim.it The picolinamide directing group has proven to be effective in cobalt-catalyzed C-H activation and functionalization as well. chim.itacs.org

The substituent on the picolinamide directing group itself can influence the reactivity and selectivity of the C-H arylation. For instance, in the C-H arylation of a bornylamine scaffold, unsubstituted picolinamide and this compound led to monoarylation, while other substituents on the picolinamide resulted in double C-H arylation. researchgate.net

| Substrate | Directing Group | Catalyst System | Reaction Type |

| Benzylamine derivatives | Picolinamide | Pd(OAc)₂, Aryl iodide | ortho-C-H Arylation beilstein-journals.org |

| Amine derivatives | Picolinamide | Pd(II) catalyst | γ-C-H Arylation nih.gov |

| Benzamides | Picolinamide | Cobalt catalyst | C-H Functionalization chim.it |

| Phenylglycinol derivatives | Picolinamide | Cobalt(II) catalyst | C(sp²)–H functionalization with alkynes acs.org |

| Bornylamine scaffold | This compound | Palladium catalyst | Selective mono-C-H arylation researchgate.net |

Palladium-Catalyzed C(sp³)−H Arylation

The use of a this compound directing group has been shown to facilitate the palladium-catalyzed arylation of C(sp³)–H bonds. researchgate.net In studies involving bornylamine scaffolds, the this compound derivative, in conjunction with a palladium catalyst, has been utilized to achieve monoarylation with high selectivity. chemrxiv.orgresearchgate.net This method provides a powerful tool for the selective functionalization of otherwise unreactive C-H bonds. researchgate.net The reaction typically involves a palladium(II) catalyst, such as palladium acetate, and a base. acs.orgucl.ac.uk Research has demonstrated that these reactions can proceed efficiently without the need for silver additives, which is an important consideration for sustainable chemistry. ucl.ac.ukucl.ac.uk The reaction conditions, including the choice of base and solvent, have a significant impact on the yield and selectivity of the arylation. acs.org For instance, cesium carboxylate salts have been found to be effective bases for this transformation. acs.org

Investigation of Directing Group Modifications and Solvent Effects

Modifications to the picolinamide directing group and the choice of solvent have been systematically investigated to tune the reactivity and selectivity of palladium-catalyzed C(sp³)–H arylations. chemrxiv.orgresearchgate.net It has been observed that while unsubstituted picolinamide and this compound promote highly selective monoarylation on a bornylamine scaffold, other substituents can lead to double C–H arylation. chemrxiv.org For example, a 3-trifluoromethylpicolinamide directing group can result in significant amounts of the double arylation product. researchgate.net

The solvent also plays a critical role. For certain amine scaffolds, using 3-methylpentan-3-ol as the solvent can significantly improve the yield of the C–H arylation. researchgate.net In some cases, the combination of the this compound directing group and an optimized solvent can lead to a notable increase in the yield of arylated products. ucl.ac.uk

| Amine Scaffold | Directing Group | Solvent | Product | Yield Improvement Noted |

|---|---|---|---|---|

| Bornylamine | This compound | Standard | Monoarylated | High selectivity chemrxiv.orgresearchgate.net |

| Bornylamine | 3-Trifluoromethylpicolinamide | Standard | Diarylated | Significant product formation researchgate.net |

| Various Amine Scaffolds | This compound | 3-Methylpentan-3-ol | Arylated Product | Improved yield researchgate.net |

| Cyclohexylamine | This compound | tHxOH | Arylated Product | Increased yield ucl.ac.uk |

Stereochemical Assignment of Arylated Products via Computational Methods

Computational methods, specifically Density Functional Theory (DFT) calculations, have been instrumental in rationalizing the effect of directing groups on the C–H palladation steps and in assigning the stereochemistry of the arylated products. researchgate.net These calculations have helped to understand the experimental observation that the C-H palladation steps are often irreversible. chemrxiv.org

For diarylated products, where multiple stereoisomers are possible, DFT calculations of NMR chemical shifts have been used to confirm the stereochemical assignment of the major isomer. researchgate.net By comparing the calculated NMR shifts with the experimental data, the relative configuration of the product can be determined with a higher degree of confidence. frontiersin.org This approach involves calculating the mean absolute error (MAE) between the calculated and observed chemical shifts to validate the assigned structure. researchgate.net

Introduction of Heteroaryl and Other Functional Groups

The this compound core has also served as a foundational structure for the synthesis of derivatives bearing various heteroaryl and other functional groups, leading to the creation of novel chemical entities.

Synthesis of Triazole-Containing Derivatives

Triazole moieties have been successfully incorporated into the this compound framework. One notable example is the synthesis of 4-(4-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)phenoxy)-N-methylpicolinamide. scite.ai The synthesis of such 1,2,3-triazole-containing compounds is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". peerj.com This reaction typically involves the coupling of an azide (B81097) intermediate with a terminal alkyne. peerj.com The versatility of this synthetic route allows for the creation of a diverse library of triazole derivatives. mdpi.comraco.cat

Synthesis of Sulfonylurea-Bearing Analogs

Analogs of this compound bearing a sulfonylurea group have been synthesized and investigated. nih.govresearchgate.net The synthesis generally involves the reaction of an amine intermediate, such as 4-(4-aminophenoxy)-N-methylpicolinamide, with a sulfonyl isocyanate or by a multi-step procedure involving sulfonamides. nih.govjrespharm.com For instance, the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with various substituted phenylsulfonyl isocyanates in toluene (B28343) leads to the formation of the corresponding sulfonylurea derivatives. nih.gov The key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, can be prepared from 4-chloro-N-methylpicolinamide. nih.gov

| Compound Name | Starting Materials | Key Reaction Step | Reference |

|---|---|---|---|

| 1-(2,4-difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea | 4-(4-Aminophenoxy)-N-methylpicolinamide and 2,4-difluorophenylsulfonyl isocyanate | Reaction in toluene | nih.gov |

| 1-(4-bromophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea | 4-(4-Aminophenoxy)-N-methylpicolinamide and 4-bromophenylsulfonyl isocyanate | Reaction in toluene | nih.gov |

Synthesis of Thiol Derivatives (e.g., N-methylpicolinamide-4-thiol)

A series of N-methylpicolinamide-4-thiol derivatives has been synthesized. mdpi.comnih.gov The synthetic route to these compounds typically involves the reaction of a suitable precursor with a thiolating agent. For example, the synthesis can start from 4-chloro-N-methylpicolinamide, which is then reacted with a protected aminothiophenol. mdpi.com A specific example is the preparation of 4-(4-aminophenylthio)-N-methylpicolinamide, which involves the reaction of 4-chloro-N-methyl-picolinamide with 4-aminothiophenol (B129426) in the presence of potassium tert-butoxide and potassium carbonate in N,N-dimethylformamide (DMF). mdpi.com This intermediate can then be further modified to produce a range of N-methylpicolinamide-4-thiol derivatives. mdpi.comresearchgate.net

Incorporation into Diarylpyrazole Scaffolds

The synthesis of 1,5-diarylpyrazole derivatives often utilizes this compound as a key structural component. A common synthetic route involves the Claisen condensation of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) to form a β-diketone intermediate. This intermediate is then reacted with phenylhydrazine (B124118) to yield an ethyl 1,5-diaryl-1H-pyrazole-3-carboxylate. Subsequent saponification of the ester provides the corresponding carboxylic acid, which can then be coupled with various amines to introduce the desired picolinamide moiety.

In the context of developing negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), the 6-methylpicolinamide core, a related structure, has been shown to be crucial for activity. acs.org The synthesis of such analogs involved reacting a nitrile intermediate with various 5-membered heteroaryl alcohols to produce SNAr products, followed by basic hydrolysis to the carboxylic acid. nih.gov The subsequent conversion to an acid chloride and reaction with different heterocyclic amines afforded a range of analogs. nih.gov

Amide Linkage Modifications and Isostere Replacement

The modification of the amide linkage in picolinamide-containing compounds is a key strategy to enhance their pharmacological properties. Bioisosteric replacement, where the amide bond is substituted with other functional groups that mimic its size, shape, and electronic properties, is a widely used technique. drughunter.comopenaccessjournals.com This approach aims to improve metabolic stability, cell permeability, and oral bioavailability while reducing off-target toxicity. drughunter.com

Common bioisosteres for the amide group include:

Heterocyclic Rings: 1,2,4-triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of amides while offering greater metabolic stability. drughunter.comnih.gov For instance, replacing an amide linker with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine (B1211576) D4 receptor ligands. chemrxiv.org

Trifluoroethylamine Motif: This group can enhance metabolic stability by being less susceptible to proteolysis and its lipophilic nature can decrease the basicity of the amine. drughunter.com

These modifications are highly context-dependent, and not all substitutions will result in favorable outcomes. drughunter.com The success of a particular bioisosteric replacement depends on the specific molecular environment of the biological target. openaccessjournals.com

Advanced Synthetic Techniques

Several advanced synthetic techniques are employed in the synthesis of complex molecules containing the this compound moiety.

Ullmann Biaryl Ether Formation

The Ullmann biaryl ether synthesis is a copper-catalyzed reaction used to form a C-O bond between an aryl halide and a phenol. organic-chemistry.orgmdpi.com This reaction is instrumental in constructing the diaryl ether linkage present in many biologically active compounds. thieme-connect.de In a specific application, an Ullmann biaryl ether formation was used to react a commercially available iodide with an alcohol to produce an ether intermediate. acs.orgnih.gov This reaction was carried out using copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) under microwave irradiation. acs.org

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

| Iodide 29, Alcohol 27 | CuI, Cs₂CO₃ | DMF | µW 150 °C | Ether 30 | 40% | acs.org |

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation is a versatile method for introducing a carbonyl group into an organic molecule. This reaction typically involves the coupling of an organic halide with carbon monoxide and a nucleophile. scielo.br In the synthesis of mGlu5 NAMs, a palladium-catalyzed carbonylation was performed on an ether intermediate to yield an ethyl ester. acs.orgnih.gov The reaction utilized carbon monoxide gas, sodium acetate (NaOAc), and a palladium catalyst (Pd(dppf)Cl₂·CH₂Cl₂) in a mixture of ethanol (B145695) and water. acs.org

| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Ether 30 | CO(g), NaOAc, Pd(dppf)Cl₂·CH₂Cl₂ | EtOH/H₂O (5:1) | 70 °C | Ethyl ester 16 | 99% | acs.org |

Wohl–Ziegler Bromination and Geminal Halide Hydrolysis

The Wohl-Ziegler reaction involves the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. masterorganicchemistry.commychemblog.com This method was utilized in the synthesis of an mGlu5 NAM intermediate where an ester was brominated to yield a gem-dibromide. acs.orgnih.gov

Following the bromination, geminal halide hydrolysis is performed to convert the dihalide into a carbonyl group. wikipedia.orgdoubtnut.com In the aforementioned synthesis, the gem-dibromide was hydrolyzed using silver nitrate (B79036) (AgNO₃) to produce an aldehyde. acs.orgnih.gov

| Reaction | Substrate | Reagents | Product | Reference |

| Wohl–Ziegler Bromination | Ester 31 | NBS | gem-dibromide 32 | acs.orgnih.gov |

| Geminal Halide Hydrolysis | gem-dibromide 32 | AgNO₃ | Aldehyde 33 | acs.orgnih.gov |

Saponification and Acid Chloride Formation

Saponification is the hydrolysis of an ester under basic conditions to form a carboxylic acid and an alcohol. google.com This reaction is a common step in multi-step syntheses to deprotect a carboxylic acid for further functionalization. For instance, ethyl esters have been saponified to their corresponding carboxylic acids in near quantitative yields using sodium hydroxide (B78521) in a mixture of ethanol and water. nih.gov

The resulting carboxylic acid can then be converted to a more reactive acid chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.govthieme-connect.de The acid chloride can then readily react with various nucleophiles, such as amines, to form amides. nih.govnih.gov In one example, the conversion to the acid chloride followed by reaction with heterocyclic amines was carried out in the presence of pyridine. nih.gov

Pharmacological and Biological Evaluation of 3 Methylpicolinamide Derivatives

In Vitro Efficacy Studies

Antiproliferative Activities against Cancer Cell Lines

Derivatives of 3-Methylpicolinamide have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have demonstrated that certain modifications to the parent compound can lead to significant cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.

A variety of this compound derivatives have shown inhibitory activity against the HepG2 human liver cancer cell line.

A series of novel N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their effect on HepG2 cells. mdpi.com An initial screening identified N-methylpicolinamide-4-thiol as having moderate cytotoxicity with an IC50 value of 62.96 µM. mdpi.com Further modifications led to the development of derivatives with improved activity. For instance, the unsubstituted phenyl analog 6a showed an IC50 of 16.54 μM. mdpi.com The derivative 6p was found to be particularly potent, exhibiting significant cytotoxicity against HepG2 cells with an IC50 value of less than 10 μM, which was superior to the reference drug sorafenib (B1663141). mdpi.com

In another study, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and tested against HepG2 cells. researchgate.netnih.gov Many of these compounds inhibited the proliferation of HepG2 cells at low micromolar concentrations. researchgate.netnih.gov The most potent of these, compound 5q , demonstrated broad-spectrum antiproliferative activity. researchgate.netnih.gov

Furthermore, new 3-methylquinoxaline derivatives were designed and evaluated for their cytotoxic activities. tandfonline.com Compound 27a showed strong antiproliferative activity against HepG2 cells with an IC50 value of 4.5 μM, which was comparable to sorafenib (IC50 = 2.17 μM). tandfonline.com Other derivatives such as 28 , 30f , 30i , and 31b also demonstrated promising cytotoxicity against this cell line. tandfonline.com

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

| N-methylpicolinamide-4-thiol | HepG2 | 62.96 | mdpi.com |

| 6a | HepG2 | 16.54 | mdpi.com |

| 6p | HepG2 | <10 | mdpi.com |

| 27a | HepG2 | 4.5 | tandfonline.com |

| 28 | HepG2 | 11.7 | tandfonline.com |

| 30f | HepG2 | 10.7 | tandfonline.com |

| 30i | HepG2 | 12.7 | tandfonline.com |

| 31b | HepG2 | 13.7 | tandfonline.com |

| Sorafenib (Reference) | HepG2 | 2.17 | tandfonline.com |

The antiproliferative effects of this compound derivatives have also been investigated in the HCT116 human colon carcinoma cell line.

A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were found to inhibit the proliferation of HCT116 cells in a dose-dependent manner and at low micromolar concentrations. nih.gov The most effective analog, 5q , showed potent antiproliferative activity. researchgate.netnih.gov

Additionally, N-methylpicolinamide-4-thiol derivative 6p displayed significant cytotoxicity against HCT-116 cells, with an IC50 value below 10 μM. mdpi.com

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

| 5q | HCT116 | Potent Activity | researchgate.netnih.gov |

| 6p | HCT116 | <10 | mdpi.com |

Research has also extended to the HT-29 colon cancer cell line, with several this compound derivatives demonstrating notable antiproliferative activity.

A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated. nih.gov Among these, compound 8e was identified as the most promising, with a potent IC50 value of 3.0 μM against HT-29 cells. nih.gov This activity was superior to the reference drug sorafenib. nih.gov Other compounds in this series, such as 8c , 8d , 8j , and 8k , also exhibited good cytotoxicity. nih.gov

In a separate study, novel N-methylpicolinamide-moiety containing diarylthiosemicarbazide derivatives were prepared. researchgate.net Six of these compounds with halogen substituents showed preferable cytotoxicity. researchgate.net The most promising compound, 7g , had a remarkable IC50 value of 5.2 μmol/L against HT-29 cells. researchgate.net

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

| 8e | HT-29 | 3.0 | nih.gov |

| 7g | HT-29 | 5.2 | researchgate.net |

The in vitro efficacy of this compound derivatives has been assessed against the MCF-7 breast cancer cell line.

New 3-methylquinoxaline derivatives were synthesized and evaluated for their cytotoxic activities. tandfonline.com Compound 27a demonstrated strong antiproliferative effects against MCF-7 cells with an IC50 of 7.7 μM, which was comparable to the reference drug sorafenib (IC50 = 3.51 μM). tandfonline.com Additionally, compounds 28 (IC50 = 17.2 μM), 30f (IC50 = 18.1 μM), and 30i (IC50 = 17.2 μM) also showed promising cytotoxicity against this cell line. tandfonline.com

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

| 27a | MCF-7 | 7.7 | tandfonline.com |

| 28 | MCF-7 | 17.2 | tandfonline.com |

| 30f | MCF-7 | 18.1 | tandfonline.com |

| 30i | MCF-7 | 17.2 | tandfonline.com |

| Sorafenib (Reference) | MCF-7 | 3.51 | tandfonline.com |

The antiproliferative activities of this compound derivatives have been evaluated against the A549 human lung cancer cell line.

A series of novel N-methylpicolinamide-moiety containing diarylthiosemicarbazide derivatives were tested for their in vitro antiproliferative activity. researchgate.net Six compounds with halogen substituents displayed preferable cytotoxicity. researchgate.net The most promising of these, compound 7g , exhibited a remarkable IC50 value of 2.2 μmol/L against A549 cells, which was comparable to sorafenib. researchgate.net

Another study focused on N-methyl-4-phenoxypicolinamide derivatives. nih.gov Compound 8e was found to be highly potent with an IC50 value of 3.6 μM against the A549 cell line. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

| 7g | A549 | 2.2 | researchgate.net |

| 8e | A549 | 3.6 | nih.gov |

PC-3 (Prostate Cancer)

The human prostate cancer cell line, PC-3, has been utilized as a model to assess the anticancer potential of various this compound derivatives and related structures. A thionated levofloxacin (B1675101) derivative, designated as compound 3, demonstrated significant activity against PC-3 cells, with an IC₅₀ value of 3.58 µM. plos.org This particular cell line is noted for its expression of the ALDH1A3 enzyme, and it has been observed that knocking out this enzyme significantly curtails cell proliferation. plos.org

Novel sorafenib analogs incorporating the picolinamide (B142947) structure have also been tested. A series of derivatives, 9a-w, exhibited potent antiproliferative effects on PC-3 cells, with IC₅₀ values ranging from 2.2 to 45.6 µM. researchgate.netresearchgate.net Further studies on different heterocyclic compounds revealed that substituted pyrimidines and thiazolopyrimidines, such as compounds 7c, 8a, and 12a, also possess high activity against PC-3 cells. japsonline.com In an evaluation of pyrrolo[2,3-d]pyrimidine derivatives, compound 10a was identified as the most potent agent against PC3 cells, showing an IC₅₀ value of 0.19 µM. researchgate.net Additionally, sorafenib analogs bearing a sulfonylurea unit have been evaluated for their cytotoxicity against PC-3 cancer cells. nih.govresearchgate.net

| Compound/Derivative Series | Reported Activity (IC₅₀) | Reference |

|---|---|---|

| Compound 3 (Thionated Levofloxacin Derivative) | 3.58 µM | plos.org |

| Sorafenib Derivatives (9a-w) | 2.2 - 45.6 µM | researchgate.netresearchgate.net |

| Pyrrolo[2,3-d]pyrimidine Derivative (10a) | 0.19 µM | researchgate.net |

| 1,2,3-Triazole Derivatives (T1, T2, T3) | 273.9 µM, 406.3 µM, 314.4 µM | tjnpr.org |

Induction of Apoptosis and Necrosis in Cancer Cells

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of programmed cell death, including apoptosis and necrosis. nih.gov A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized, with the most potent analog, 5q, demonstrating the ability to induce both apoptosis and necrosis. researchgate.netnih.gov In vivo experiments showed that compound 5q could slow the progression of cancer cells by inducing these cell death pathways. researchgate.net The induction of apoptosis by compound 5q was confirmed through TUNEL assays, which revealed clustered positive signals in tumor tissues from the treated group compared to scattered signals in the control group. nih.govmdpi.com

Other related structures also induce apoptosis through various mechanisms. Synthetic derivatives of 3,3'-diindolylmethane (B526164) (DIM) can trigger apoptosis in prostate cancer cells by activating caspases-3, -8, and -9. oaepublish.com Certain pyrazole (B372694) derivatives have been shown to provoke apoptosis by elevating levels of reactive oxygen species (ROS) and increasing caspase-3 activity. waocp.org Similarly, a sorafenib analog, 4-(4-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)phenoxy)-N-methylpicolinamide (8f), was found to suppress the proliferation of HT-29 cancer cells by inducing apoptosis. mdpi.com The selective inhibition of Aurora B kinase is another strategy that can lead to polyploidization and ultimately apoptotic cell death. patsnap.comwhiterose.ac.uk The process of lysosomal membrane permeabilization (LMP) can also initiate cell death, with extensive LMP leading to necrosis and limited LMP resulting in an apoptotic outcome. frontiersin.org

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Certain this compound derivatives have been shown to inhibit this process. The compound 5q, a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, was found to suppress angiogenesis in vivo. researchgate.netnih.govnih.gov This anti-angiogenic effect was observed by measuring vessel density using CD31 immunohistochemistry in tumor sections. nih.govmdpi.com

Sorafenib analogs have also been investigated for their anti-angiogenic properties. researchgate.net Specific derivatives, namely compounds 9g, 9p, 9q, and 9r, demonstrated inhibition of sprout formation from aortic rings in an ex vivo assay, indicating a direct effect on blood vessel formation. researchgate.net

Kinase Inhibitory Assays

The mechanism of action for many this compound derivatives involves the inhibition of various protein kinases that are crucial for cell signaling and proliferation.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many human cancers. nih.gov A series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their kinase inhibitory activity. nih.gov Among them, compound 6p displayed potent and selective inhibition of Aurora-B kinase, showing 87% inhibition at a concentration of 10 μM. patsnap.comnih.gov Molecular docking studies supported this finding, indicating stable interactions between compound 6p and the Aurora-B kinase. nih.gov The inhibition of Aurora B can lead to errors in chromosome segregation and ultimately cell death, making it a promising target for cancer therapy. whiterose.ac.uk

The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its signaling pathway is involved in cell proliferation, morphogenesis, and motility. google.com Several N-methylpicolinamide derivatives have been developed as c-Met inhibitors. nih.gov In one study, four series of derivatives bearing a pyridazinone moiety were synthesized, with compound 43 emerging as a highly promising and selective c-Met inhibitor. nih.govresearchgate.net It displayed an IC₅₀ value of 16 nM against c-Met kinase, which was comparable to the established inhibitor Foretinib (14 nM). nih.gov Another study on triazolo-pyridazine/-pyrimidine derivatives identified compounds 12e and 13b as having significant c-Met enzymatic potency, with IC₅₀ values of 0.090 μM and 0.21 μM, respectively. acs.org

Sorafenib is a multi-kinase inhibitor, and its analogs often retain activity against its primary targets. These targets include key kinases in the Raf/MEK/ERK pathway and receptor tyrosine kinases involved in angiogenesis. medsci.org

Raf Kinase: Sorafenib inhibits both C-Raf and B-Raf kinases. researchgate.netnih.gov However, some analogs have been intentionally designed to lack this activity. nih.govpnas.org For instance, SC-1 was created by replacing the N-methylpicolinamide group of sorafenib, which abolished its Raf-1 kinase inhibition. nih.govpnas.org Other sorafenib-trimethylpyridinol hybrid compounds showed varied inhibition, with generally higher activity against C-Raf than B-Raf. nih.gov

VEGFR and PDGFR: Sorafenib and its analogs are known inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis. researchgate.netresearchgate.net Many analogs show potent inhibition of VEGFR-2. researchgate.netnih.gov For example, compound 5j exhibited a VEGFR2 IC₅₀ of 0.11 µM, close to that of sorafenib. researchgate.net Conversely, the sorafenib analogs SC-1 and SC-43 did not inhibit the phosphorylation of VEGFR2 or PDGFRβ. nih.gov

c-Kit: Sorafenib has been reported to inhibit the c-Kit receptor tyrosine kinase. medsci.orgresearchgate.net However, some studies suggest its activity against c-Kit is negligible, and it does not cause the myelosuppression associated with more potent c-Kit inhibitors. haematologica.org The imatinib-resistant KIT(D816V) mutant was also found to be resistant to sorafenib. nih.gov

| Kinase Target | Derivative/Compound | Inhibitory Activity | Reference |

|---|---|---|---|

| Aurora-B Kinase | Compound 6p | 87% inhibition at 10 µM | nih.gov |

| c-Met Kinase | Compound 43 | IC₅₀ = 16 nM | nih.gov |

| Compound 12e | IC₅₀ = 0.090 µM | acs.org | |

| VEGFR-2 | Compound 5j (Sorafenib analog) | IC₅₀ = 0.11 µM | researchgate.net |

| B-RAF | Compound 5j (Sorafenib analog) | IC₅₀ = 0.178 µM | researchgate.net |

| Raf-1 | Sorafenib | IC₅₀ = 6 nM | |

| PDGFR-β | Sorafenib | IC₅₀ = 57 nM | |

| c-Kit | Sorafenib | IC₅₀ = 68 nM |

c-Met Kinase Inhibition

Evaluation as Negative Allosteric Modulators (NAMs) of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu₅)

Derivatives of this compound have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅). NAMs of this receptor are of significant interest for treating a range of central nervous system (CNS) disorders. nih.gov The optimization of this class of compounds has aimed to enhance potency and CNS penetration while improving metabolic stability. nih.gov

The potency of this compound derivatives as mGlu₅ NAMs has been quantified using assays on both human and rat receptors. Structure-activity relationship (SAR) studies have explored how different chemical substitutions on the picolinamide scaffold affect inhibitory activity. For example, replacing a pyrimidine (B1678525) moiety with saturated ether head groups was found to maintain mGlu₅ NAM potency. nih.gov One such analog, 15Ce , emerged as a potent, low molecular weight NAM with good free fraction in both rat and human plasma. nih.gov Another derivative, VU0424238 (27 ), was identified as a highly potent and selective mGlu₅ NAM selected for clinical evaluation. mdpi.com

Table 1: Potency of this compound Derivatives against mGlu₅ Receptors

| Compound | Target | Potency (IC₅₀) | Notes | Source |

|---|---|---|---|---|

| 15Ae | Human mGlu₅ | 23 nM | (S)-furanyl head group derivative. | nih.gov |

| 15Ce | Human mGlu₅ | 28 nM | 4-methylthiazole derivative with (S)-furanyl head group. | nih.gov |

| VU0424238 (27) | Rat mGlu₅ | 1.3 nM | Selected for clinical evaluation. | mdpi.com |

Uniformly, analogs with a 3-fluoropicolinamide structure were found to be significantly less potent than their naked picolinamide counterparts. nih.gov Enantioselectivity was also observed, with (S)-enantiomers being 5- to 20-fold more potent than their (R)-congeners. nih.gov

The primary method for determining the potency of these mGlu₅ NAMs is the calcium mobilization assay. mdpi.com The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. mdpi.com This coupling initiates a signaling cascade by activating phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). mdpi.com The generated IP₃ subsequently binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. mdpi.com

Functional assays for mGlu₅ NAMs measure a compound's ability to inhibit this calcium release, which is typically induced by an EC₈₀ concentration of glutamate. nih.govmdpi.com The reduction in the glutamate-induced calcium signal in the presence of the test compound allows for the determination of its inhibitory concentration (IC₅₀). nih.govmdpi.com This assay is a standard high-throughput screening method used in the discovery and optimization of mGlu₅ modulators. mdpi.com

Potency against Human and Rat mGlu₅

Antiparasitic Profile (e.g., against Trypanosoma cruzi, T. brucei brucei, T. b. rhodesiense, Leishmania infantum)

Based on a review of the available scientific literature, there is no specific information regarding the evaluation of this compound derivatives for antiparasitic activity against Trypanosoma cruzi, T. brucei brucei, T. b. rhodesiense, or Leishmania infantum. Research into antiparasitic agents has focused on other chemical classes such as organotin derivatives and various peptides. google.comacs.orgsnv63.ru

Toll-like Receptor 9 (TLR9) Antagonism

An examination of the scientific literature indicates that the activity of this compound derivatives as Toll-like Receptor 9 (TLR9) antagonists has not been reported. The development of small molecule TLR9 antagonists has primarily centered on other scaffolds, such as 1,3-diarylpyrazoles and benzoxazole (B165842) derivatives. mdpi.comrsc.org

In Vivo Efficacy Studies

The preclinical evaluation of this compound derivatives has extended to in vivo models to assess their therapeutic potential, particularly in the field of oncology.

Antitumor Effects in Murine Models (e.g., Colon Carcinoma-Burdened Mice)

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has been synthesized and evaluated for antitumor properties. Among these, the compound designated as 5q was selected for in vivo studies based on its potent in vitro cytotoxic activity against human cancer cell lines, including the HCT116 human colon carcinoma line.

The in vivo efficacy of compound 5q was investigated in a murine model using Balb/c mice burdened with colon cancer CT26 cells. The results demonstrated that oral administration of 5q led to a significant suppression of tumor growth compared to the untreated control group. The suppression rate was reported to be in the range of 70% to 90%. Furthermore, the treatment with compound 5q was shown to prolong the longevity of the tumor-burdened mice. Histological analysis of tumor tissues from the treated group confirmed the anticancer activity, showing evidence of induced apoptosis and necrosis. These findings suggest that 5q is a potential small-molecule antitumor agent for chemotherapy against colon carcinoma.

Table 2: In Vivo Antitumor Efficacy of Compound 5q

| Animal Model | Tumor Type | Finding | Source |

|---|---|---|---|

| Balb/c Mice | Colon Carcinoma (CT26) | Significant decrease in tumor volume compared to control. | |

| Balb/c Mice | Colon Carcinoma (CT26) | Tumor suppression rate of 70% to 90%. | |

| Balb/c Mice | Colon Carcinoma (CT26) | Increased survival advantage over untreated mice. | |

| Balb/c Mice | Colon Carcinoma (CT26) | Histological evidence of apoptosis and necrosis in tumor tissue. |

Longevity and Tumor Progression Analysis

In vivo studies have been crucial in demonstrating the therapeutic potential of this compound derivatives. A notable example comes from a study on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which were evaluated for their antitumor properties. semanticscholar.orgacs.org Among the synthesized compounds, one derivative, designated as 5q , showed significant efficacy in animal models of cancer. semanticscholar.orgmedchemexpress.com

In experiments involving Balb/c mice bearing colon carcinoma, oral administration of compound 5q was found to effectively prolong the longevity of the tumor-burdened mice. semanticscholar.orgmedchemexpress.com The treatment also resulted in a significant slowdown in the progression of the cancer cells. semanticscholar.org Further investigation into the mechanism of action revealed that the antitumor effects of 5q were linked to its ability to suppress angiogenesis—the formation of new blood vessels that tumors need to grow—and to induce apoptosis (programmed cell death) and necrosis in cancer cells. semanticscholar.orgacs.orgmedchemexpress.com These findings underscore the potential of this class of compounds to not only inhibit tumor growth but also improve survival outcomes in preclinical cancer models.

Pharmacokinetic Profiles in Animal Models (e.g., Rat PK Parameters)

The therapeutic effectiveness of a drug candidate is highly dependent on its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion (ADME) in the body. Studies in animal models, particularly rats, provide essential data on parameters such as oral bioavailability, plasma clearance, and volume of distribution. While comprehensive pharmacokinetic data for a wide range of this compound derivatives are not extensively published, studies on structurally related picolinamide-containing compounds offer valuable insights.

Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. mdpi.com It is a critical parameter for orally delivered medicines. Studies on various picolinamide and related derivatives in rats have shown a wide range of oral bioavailability, highlighting the impact of specific structural features.

Plasma clearance (CL) refers to the volume of plasma from which the drug is completely removed per unit of time. It is a measure of the body's efficiency in eliminating a drug. mmv.org A low clearance rate often translates to a longer half-life and better drug exposure.

Pharmacokinetic analysis of Verubecestat (MK-8931) in Sprague-Dawley rats after intravenous administration showed a plasma clearance of 46 mL/min/kg. medchemexpress.com In a study of nitazoxanide-picolinamide derivatives, plasma clearance for four tested compounds ranged from low to high, with some approaching the rate of hepatic blood flow, indicating rapid elimination. acs.org For the antiviral compound 3k , a low systemic clearance rate of 0.158 L·h⁻¹·kg⁻¹ was observed in rats, contributing to its desirable pharmacokinetic profile. nih.gov

The volume of distribution (Vd) is a theoretical volume that quantifies the extent to which a drug distributes in body tissues rather than plasma. mmv.org A higher Vd suggests greater distribution into tissues. mmv.org

For Verubecestat (MK-8931) , the steady-state volume of distribution (Vss) in rats was determined to be 5.4 L/kg, indicating extensive tissue distribution. medchemexpress.com The nitazoxanide (B1678950) derivatives evaluated in rats all showed a low volume of distribution. acs.org

| Compound | Animal Model | Oral Bioavailability (F%) | Plasma Clearance (CL) | Volume of Distribution (Vd or Vss) | Source |

|---|---|---|---|---|---|

| Verubecestat (MK-8931) | Sprague-Dawley Rat | Good | 46 mL/min/kg | 5.4 L/kg | medchemexpress.comacs.org |

| Nitazoxanide Derivatives (Amide-based) | Rat | Variable (Good to Low) | Variable (Low to High) | Low | acs.org |

| Compound 3k (antiviral) | Male Sprague-Dawley Rat | 27.8% | 0.158 L·h⁻¹·kg⁻¹ | Not Reported | nih.gov |

Plasma Clearance

Brain Penetrance

For diseases affecting the central nervous system (CNS), the ability of a compound to cross the blood-brain barrier (BBB) is paramount. Several this compound and related derivatives have been specifically designed and evaluated for brain penetrance, primarily as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's.

The BACE1 inhibitor Verubecestat (MK-8931) was developed to be a brain-penetrant drug. acs.org Despite being susceptible to efflux by P-glycoprotein (Pgp), a transporter that removes substances from the brain, it achieves sufficient CNS concentrations to robustly reduce brain Aβ levels in rats. acs.org Its ability to permeate the BBB is partly attributed to an internal hydrogen bond that masks polarity, thereby increasing membrane permeability.

Another BACE1 inhibitor, NB-360 (N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide), was optimized for improved brain penetration. selleckchem.com This was achieved by modifying the 1,4-oxazine headgroup, which resulted in a very low P-gp efflux ratio and consequently high CNS exposure. selleckchem.com Similarly, a study of diphenyl acrylonitrile (B1666552) derivatives identified compound 32b as having an excellent brain-to-plasma area under the curve (AUC) ratio of 1.59, indicating significant brain accumulation. mdpi.com

| Compound | Target | Brain Penetrance Finding | Source |

|---|---|---|---|

| Verubecestat (MK-8931) | BACE1 | Achieves robust brain Aβ reduction in rats despite Pgp-efflux. | acs.org |

| NB-360 | BACE1 | High CNS penetration and exposure due to low P-gp efflux ratio. | selleckchem.com |

| Compound 32b | Neurogenesis Promoter | Brain to Plasma AUC Ratio (B/P) = 1.59 in rats. | mdpi.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their potency as anticancer agents.

In the development of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, preliminary SAR studies revealed key structural features that influence antiproliferative activity. researchgate.net For example, replacing the amide linkage with a urea (B33335) linkage between the core and the phenyl ring was found to slightly enhance inhibitory activity against cancer cell lines. researchgate.net

A separate study on N-methylpicolinamide-4-thiol derivatives further elucidated SAR for this class of compounds. molaid.comresearchgate.net The unsubstituted phenyl analog (6a ) demonstrated good inhibitory activity (IC₅₀ = 16.54 µM against HepG2 cells). researchgate.net The introduction of various substituents onto this phenyl ring had a significant impact on potency. The research culminated in the identification of compound 6p , which displayed potent and broad-spectrum antiproliferative activities against several human cancer cell lines, with IC₅₀ values often better than the reference drug sorafenib. molaid.comresearchgate.net Molecular docking studies suggested that these potent effects were due to the selective inhibition of Aurora-B kinase, a protein involved in cell division. molaid.com These SAR studies highlight that even subtle modifications to the peripheral structures of the this compound scaffold can lead to substantial improvements in biological efficacy.

Correlation of Structural Modifications with Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The process of drug discovery often begins with a "lead compound"—a molecule that shows a desired biological effect, albeit with moderate potency. Through targeted structural modifications, researchers aim to enhance this activity.

A key strategy involves synthesizing a series of related compounds where specific parts of the molecule are systematically altered. For instance, starting with N-methylpicolinamide-4-thiol as a lead compound, which exhibited moderate anticancer activity, a series of derivatives were created to improve its antiproliferative effects. mdpi.comnih.gov The evaluation of these new compounds against human cancer cell lines allows for the establishment of a structure-activity relationship (SAR), which correlates specific structural changes with observed biological outcomes. mdpi.com

Similarly, another research endeavor identified 4-(4-formamidophenylamino)-N-methyl picolinamide as an active structure for inhibiting cancer cell proliferation. mdpi.com Based on this scaffold, a new family of derivatives was synthesized and evaluated against various tumor cell lines, revealing that many of the new compounds could inhibit cancer cell growth at low micromolar concentrations. mdpi.comnih.gov This systematic approach allows researchers to identify which modifications lead to a more potent compound. For example, compound 5q from this series was found to be a promising agent, significantly inhibiting colon cancer growth in vivo. nih.gov

The data from these studies are often compiled into tables to clearly visualize the correlation between structural changes and biological potency, typically measured by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Antiproliferation Activities of 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives (5a-v) against Cancer Cell Lines Lower IC₅₀ values indicate greater potency.

Data sourced from a study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. researchgate.net

Table 2: Inhibition of Cell Proliferation by N-methylpicolinamide-4-thiol Derivatives (6a-w) Activity measured against HepG2 human liver cancer cells.

Data derived from research on N-methylpicolinamide-4-thiol derivatives as potential antitumor agents. mdpi.com

Impact of Substituents on Potency and Selectivity

The type, position, and nature of chemical groups (substituents) attached to the core this compound structure profoundly influence its biological activity, including its potency and selectivity for a specific biological target.

Structure-activity relationship (SAR) studies reveal critical patterns. For instance, in a series of sorafenib analogs containing a picolinamide moiety, replacing the amide fragment with an ester led to a sharp decrease in activity, suggesting that a hydrogen-bond donor in that region is essential for potency. mdpi.com Similarly, the position of a substituent can be crucial; moving a methyl group on a phenyl ring from the para to the meta position resulted in significantly improved activity against certain cancer cells. mdpi.com

Further detailed findings include:

Electron-withdrawing groups: The introduction of substituents that pull electron density, such as a trifluoromethyl (-CF₃) group or a fluorine atom, can enhance metabolic stability and target binding. In some series, this modification has led to derivatives with stronger antitumor activity. mdpi.com

Chain Length and Halogenation: In the development of N-methylpicolinamide-4-thiol derivatives, extending an attached carbon chain (e.g., to chloropropyl or butyl chloride structures) resulted in a loss of activity. mdpi.comnih.gov Likewise, the introduction of multiple chloride atoms was also detrimental to the compound's potency. mdpi.com

Ring Substitution: In a different series of compounds, removing a methyl group from the 6-position of the pyridine (B92270) ring caused a substantial decrease in potency. nih.gov However, replacing the entire pyridyl ring with a phenyl ring in that analog restored its activity, demonstrating the complex interplay between different parts of the molecule. nih.gov

These examples underscore that even subtle changes to the substituents can have a dramatic impact on how the molecule interacts with its biological target, thereby affecting its potency and its ability to selectively act on one target over others.

Identification of Key Pharmacophores and Functional Groups for Activity

A pharmacophore is the specific three-dimensional arrangement of essential functional groups within a molecule that is responsible for its biological activity. wjgnet.com Identifying this pharmacophore is a critical step in understanding how a drug interacts with its target and in designing new, more effective molecules. acs.org

For kinase inhibitors, a common pharmacophore model includes several key features: a heterocyclic group that occupies the ATP binding region, a spacer or linker, a moiety capable of forming crucial hydrogen bonds, and a hydrophobic tail that fits into an adjacent allosteric site. scirp.orgresearchgate.net

In the study of this compound derivatives, specific pharmacophoric elements have been identified through extensive SAR and computational studies:

Minimum Pharmacophore: In the optimization of a negative allosteric modulator for the mGlu₅ receptor, researchers systematically truncated a larger lead molecule to identify the minimum pharmacophore. This was found to be a simple methyl ether derivative, which retained weak activity and served as a new starting point for development. nih.gov

N-methylpicolinamide-4-thiol Derivatives: For this series, the most potent compound, 6p , was found to selectively inhibit Aurora-B kinase. mdpi.compatsnap.com Molecular docking studies confirmed stable interactions within the kinase's catalytic pocket, indicating that the core scaffold combined with the specific substitutions of compound 6p constitutes the key pharmacophore for this target. mdpi.compatsnap.com

4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives: The N-methylpicolinamide part of this scaffold was determined to be an essential factor for potency. nih.gov SAR studies indicated that a primary amide was superior to a secondary amide because it provides a necessary hydrogen-bond donor. nih.gov The most potent analog, 5q , which combines the core structure with a trifluoromethyl group on the terminal phenyl ring, represents the optimized pharmacophore for potent antiproliferative activity in this series. nih.gov

By defining the key functional groups and their spatial arrangement, researchers can design new molecules that more effectively fit the target receptor, leading to enhanced potency and selectivity. nih.gov

Computational and Mechanistic Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as a derivative of 3-methylpicolinamide, binds to a macromolecular target, typically a protein. openaccessjournals.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular docking studies have been employed to understand the binding modes of various derivatives incorporating the picolinamide (B142947) scaffold. For instance, N-methylpicolinamide-4-thiol derivatives have been investigated as potential antitumor agents. mdpi.comnih.gov A specific derivative, compound 6p, was identified as a selective inhibitor of Aurora-B kinase. mdpi.comnih.gov Docking studies revealed that this compound forms stable interactions within the kinase's active site. mdpi.comnih.gov The picolinamide moiety is predicted to be situated in a pocket formed by several key amino acid residues, including Val848, Lys920, and Cys919, among others. researchgate.net Similarly, docking studies on other picolinamide derivatives targeting transforming growth factor-β-activated kinase 1 (TAK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have helped to identify crucial ligand-protein interactions that are responsible for their inhibitory activity. researchgate.netresearchgate.net

Interactive Table: Predicted Protein Interactions for Picolinamide Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| N-methylpicolinamide-4-thiol | Aurora-B kinase | Not explicitly listed in abstract | mdpi.comnih.gov |

| Phthalazine (B143731) derivatives with methylpicolinamide group | VEGFR-2 | Glu917, Val848, Lys920, Leu1035, Cys919, Phe918, Leu840 | researchgate.net |

| Thienopyrimidine/N-methylpicolinamide derivatives | TAK1 kinase | Not explicitly listed in abstract | researchgate.net |

Computational methods are pivotal in predicting the binding affinity and selectivity of a ligand for its target. nih.govnih.gov The ability to calculate the binding energy helps in ranking potential drug candidates before their synthesis and experimental testing. biorxiv.org For N-methylpicolinamide derivatives, kinase inhibitory assays performed at a concentration of 10 μM showed that compound 6p selectively inhibits Aurora-B kinase over other kinases. mdpi.com This experimental selectivity is supported by the computational docking studies, which predict a stable and favorable binding mode in Aurora-B kinase. mdpi.com The computational approach, combining protein design with high-throughput screening, is an emerging strategy for creating binding proteins with programmed affinities and selectivities. nih.gov The selectivity of picolinamide-based inhibitors can often be attributed to specific interactions, such as hydrogen bonds with the kinase hinge region, which can be modeled computationally. mdpi.com

A primary application of molecular docking is the rationalization of experimental biological data. mdpi.com For the N-methylpicolinamide-4-thiol derivatives, molecular docking studies successfully rationalized the observed in vitro anti-proliferative activities. mdpi.comnih.gov Compound 6p, which displayed potent and broad-spectrum activity against several human cancer cell lines, was shown through docking to bind stably to Aurora-B kinase, providing a molecular basis for its efficacy. mdpi.comnih.gov Similarly, in studies of palladium-catalyzed C-H arylation, the stereochemical assignment of a diarylated product was confirmed by comparing experimental NMR shifts with those calculated via DFT, demonstrating the power of computational methods to verify experimental outcomes. researchgate.net These computational insights are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective molecules. researchgate.net

Prediction of Binding Affinity and Selectivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. stackexchange.com It is widely applied in chemistry to study reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic data. nih.govmdpi.com

Beyond single reaction steps, DFT calculations provide a comprehensive understanding of entire reaction pathways. matlantis.comresearchgate.net For the Pd-catalyzed C(sp³)-H arylation of saturated amines, DFT was used to investigate the influence of the this compound directing group on reaction yields and selectivity. researchgate.net The calculations helped to elucidate the mechanism by which modifying the directing group and selecting an appropriate solvent can tune the reactivity and outcome of the arylation. researchgate.net For example, the use of this compound as the directing group and/or 3-methylpentan-3-ol as the solvent was shown to significantly improve the yield of C-H arylation for a selection of amine scaffolds. researchgate.net These theoretical investigations are vital for optimizing reaction conditions and for the rational design of catalysts and directing groups in synthetic chemistry. researchgate.net

Interactive Table: Summary of DFT Findings for this compound Directed C-H Arylation

| Amine Scaffold | Directing Group | Observed Outcome | DFT Rationalization | Reference |

|---|---|---|---|---|

| Bornylamine | This compound | Highly selective monoarylation | Helped rationalize the effect of the directing group on the irreversible C-H palladation step. | researchgate.net |

| Acyclic and other amine scaffolds | This compound | Increased yields and selectivity | Elucidated the role of the directing group in improving reaction efficiency. | researchgate.net |

Prediction of NMR Shifts for Structural Elucidation

The precise characterization of novel compounds, including derivatives of this compound, relies heavily on the accurate elucidation of their three-dimensional structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process; however, the manual interpretation of complex spectra can be challenging, especially for novel or stereochemically intricate molecules. meilerlab.org To address this, computational methods for predicting NMR chemical shifts have become indispensable tools. These methods work by calculating the expected NMR spectrum for a proposed chemical structure, which can then be compared against experimental data to validate or reject the hypothesis. nih.gov

The process generally involves generating a 3D model of the molecule and then using quantum mechanical calculations, often based on Density Functional Theory (DFT), to predict the 1H and 13C chemical shifts. frontiersin.org The accuracy of these predictions is critical for distinguishing between correct and incorrect structural models. meilerlab.org Recently, machine learning (ML) models, particularly graph neural networks (GNNs), have emerged as powerful alternatives. frontiersin.org These models are trained on large databases of known structures and their experimental NMR spectra, such as the NMRshiftDB, enabling them to learn the complex relationship between a molecule's structure and its spectral properties. meilerlab.orgfrontiersin.org

For a given molecule, the prediction workflow typically involves:

Generating Possible Structures: Based on initial data like molecular formula and 2D NMR, several candidate structures may be proposed. nih.gov

Computational Prediction: For each candidate, NMR chemical shifts are calculated. ML models can perform these predictions in seconds, a significant speed advantage over DFT methods which can take many hours. frontiersin.org

Comparison and Ranking: The predicted spectra are compared to the experimental spectrum. The structure whose predicted shifts most closely match the experimental values is identified as the most probable correct structure. nih.gov

These computational approaches not only accelerate the process of structure elucidation but also increase the confidence in the final assigned structure, which is crucial for understanding the compound's downstream biological activity. meilerlab.orgnih.gov

Table 1: Approaches to Computational NMR Chemical Shift Prediction

| Method | Description | Key Features |

|---|---|---|

| Empirical Methods | Uses additivity rules and database searches based on substructures. nih.govpdx.edu | Fast but less accurate for novel scaffolds not well-represented in databases. meilerlab.org |

| Quantum Mechanics (QM) | Calculates chemical shifts from first principles using methods like Density Functional Theory (DFT). frontiersin.org | High accuracy but computationally expensive, requiring significant time and resources. frontiersin.org |

| Machine Learning (ML) | Employs neural networks trained on vast datasets of structures and spectra to predict shifts. frontiersin.org | Offers a balance of high speed and accuracy, capable of differentiating between stereoisomers. frontiersin.org |

Mechanism of Action Investigations (where specified for derivatives)

Cell Cycle Analysis

Derivatives of picolinamide have been investigated for their effects on cell cycle progression, a critical process in cancer cell proliferation. plos.orgnih.gov Studies on various cancer cell lines show that these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. plos.orgsemanticscholar.org

For instance, a study involving novel N-methylpicolinamide derivatives demonstrated that the most promising compound, 38 , could induce cell cycle arrest at the G2/M checkpoint in A549 lung cancer cells in a manner dependent on its concentration. researchgate.net This arrest at the G2/M phase is a common mechanism for anticancer agents, as it often precedes the induction of apoptosis or programmed cell death. plos.orgnih.gov Similarly, another investigation found that a 3-acyl isoquinolin-1(2H)-one derivative, 4f , caused cell cycle arrest at the G2 phase in breast cancer cell lines (MCF-7 and MDA-MB-231). plos.org The arrest was associated with the suppression of the CDK1 protein, a key regulator of the G2/M transition. plos.org

These findings highlight a key mechanistic aspect of picolinamide derivatives: their ability to interfere with the machinery of cell division, thereby halting the growth of tumors. nih.govresearchgate.net

Table 2: Effects of Picolinamide Derivatives on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 38 (thienopyrimidine/N-methylpicolinamide derivative) | A549 (Lung) | Induces G2/M arrest (30.57% of cells) | researchgate.net |

| Compound 27a (3-methylquinoxaline derivative) | HepG2 (Liver) | Accumulation of cells in the G2/M phase (from 9.62% to 34.14%) | semanticscholar.orgnih.gov |

| Compound 4f (3-acyl isoquinolin-1(2H)-one derivative) | MCF-7, MDA-MB-231 (Breast) | G2 phase arrest | plos.org |

| Compound 7l (1,5-diaryl-1H-pyrazole-3-carboxamide derivative) | - | G2/M phase arrest | x-mol.net |

Cytochrome P450 Inhibition Profile

Cytochrome P450 (CYP450) enzymes are a family of proteins crucial for the metabolism of a majority of drugs. medsafe.govt.nz The interaction of new chemical entities with these enzymes is a critical aspect of mechanistic studies. Pyridine-containing compounds, including picolinamide derivatives, are known to undergo metabolism by CYP450 enzymes. vulcanchem.com

Studies on analogues have shown that these compounds can be subject to Phase I oxidation by CYP450s. vulcanchem.com For example, the metabolism of certain pyridine (B92270) derivatives can be significantly reduced by co-administering a broad-spectrum P450 inhibitor like 1-aminobenzotriazole, which indicates that these enzymes play a key role in their clearance. vulcanchem.com

Furthermore, some compounds are designed to intentionally inhibit specific CYP450 enzymes, while for others, inhibition is an unwanted off-target effect. Mechanism-based inhibition, where a metabolic intermediate irreversibly binds to and inactivates the enzyme, is a specific type of interaction that can have prolonged clinical effects. medsafe.govt.nz Simple cyclopropylamines have been shown to be highly effective as mechanism-based inhibitors of P450 enzymes. ku.edu Understanding the CYP450 inhibition profile of this compound derivatives is therefore essential for characterizing their metabolic stability and potential for drug-drug interactions. medsafe.govt.nzvulcanchem.com

Table 3: Cytochrome P450 Interactions

| Interaction Type | Description | Relevance for Picolinamide Derivatives |

|---|---|---|

| Metabolism | The compound serves as a substrate for CYP450 enzymes, undergoing oxidative modification. | Pyridine derivatives undergo Phase I oxidation by CYP450s. vulcanchem.com |

| Reversible Inhibition | The compound binds non-covalently to the enzyme, competing with other substrates. | A key screening parameter to assess potential for drug-drug interactions. |

| Mechanism-Based Inhibition | The compound is converted by the enzyme into a reactive metabolite that forms a covalent bond, leading to irreversible inactivation. medsafe.govt.nz | Observed for some amine-containing structures, leading to potent enzyme inactivation. ku.edu |

Monoamine Oxidase-B (MAO-B)-Mediated Mechanisms

Monoamine oxidase-B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576). frontiersin.org As such, inhibitors of MAO-B are valuable for treating neurodegenerative conditions such as Parkinson's disease. nih.gov

Structural analogues of this compound have been investigated as potential MAO-B inhibitors. Research into related heterocyclic scaffolds, such as 3-coumaranones and 3-phenylcoumarins, has identified potent and selective MAO-B inhibitors. frontiersin.orgnih.gov These compounds typically feature aromatic rings that form favorable hydrophobic interactions within the active site of the MAO-B enzyme. mdpi.com

For example, a series of 3-coumaranone derivatives were found to selectively inhibit human MAO-B with half-maximal inhibitory concentrations (IC50) in the low nanomolar to micromolar range (0.004–1.05 µM). nih.gov Importantly, studies confirmed that for selected derivatives, the inhibition was reversible, which is often a desirable property for therapeutic agents. nih.gov Similarly, anilide-based compounds have also been identified as potent, reversible, and competitive MAO-B inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov The design of picolinamide derivatives could leverage these findings to create novel MAO-B inhibitors.

Table 4: MAO-B Inhibition by Structurally Related Compounds

| Compound Class | Key Findings | IC50 Range (MAO-B) | Reference |

|---|---|---|---|

| 3-Coumaranone Derivatives | Found to be potent and selective inhibitors of human MAO-B. | 0.004 - 1.05 µM | nih.gov |

| 3-Phenylcoumarin Derivatives | The 3-phenyl ring is important for hydrophobic interactions in the MAO-B active site. | Most potent derivative had IC50 of 56 nM. | frontiersin.orgmdpi.com |

| Anilide Derivatives | Identified as reversible and competitive MAO-B inhibitors. | Most potent derivative had IC50 of 56 nM. | nih.gov |

Dopamine Transporter Inhibition